1-Benzoxepin-3(2H)-one

P2X3 receptor purinergic signaling pain pharmacology

1-Benzoxepin-3(2H)-one (CAS 369376-68-1, molecular formula C₁₀H₈O₂, MW 160.17) is the unsaturated ketone member of the 1-benzoxepin constitutional isomer family, in which the oxygen atom is positioned closest to the fused benzene ring within the seven-membered oxepin heterocycle. Unlike its more saturated congeners—2,3,4,5-tetrahydro-1-benzoxepin-3-one (CAS 35783-10-9, C₁₀H₁₀O₂, MW 162.19) and 4,5-dihydro-1-benzoxepin-3(2H)-one—this compound bears a 2,3-endocyclic double bond conjugated to the ketone, conferring a distinct electrophilic reactivity profile and a planar bicyclic geometry that directly influences both its synthetic derivatization potential and its molecular recognition at biological targets.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 369376-68-1
Cat. No. B3051909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoxepin-3(2H)-one
CAS369376-68-1
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=O)C=CC2=CC=CC=C2O1
InChIInChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2
InChIKeyAUXWDVCAVGNSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoxepin-3(2H)-one (CAS 369376-68-1): Core Scaffold Identity and Procurement-Relevant Characteristics


1-Benzoxepin-3(2H)-one (CAS 369376-68-1, molecular formula C₁₀H₈O₂, MW 160.17) is the unsaturated ketone member of the 1-benzoxepin constitutional isomer family, in which the oxygen atom is positioned closest to the fused benzene ring within the seven-membered oxepin heterocycle [1]. Unlike its more saturated congeners—2,3,4,5-tetrahydro-1-benzoxepin-3-one (CAS 35783-10-9, C₁₀H₁₀O₂, MW 162.19) and 4,5-dihydro-1-benzoxepin-3(2H)-one—this compound bears a 2,3-endocyclic double bond conjugated to the ketone, conferring a distinct electrophilic reactivity profile and a planar bicyclic geometry that directly influences both its synthetic derivatization potential and its molecular recognition at biological targets . The 1-benzoxepin scaffold occurs as the core architecture in numerous fungal secondary metabolites—including pterulinic acid and pterulone—which are validated inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) [2].

Why 1-Benzoxepin-3(2H)-one Cannot Be Interchanged with Saturated or Isomeric Benzoxepin Analogs: The Quantitative Evidence


Casual substitution of 1-Benzoxepin-3(2H)-one with its tetrahydro or dihydro analogs—or with the 2-benzoxepin and 3-benzoxepin constitutional isomers—is scientifically unsound. The 2,3-unsaturation in 1-Benzoxepin-3(2H)-one creates an α,β-unsaturated ketone electrophile that is absent in the fully saturated 2,3,4,5-tetrahydro-1-benzoxepin-3-one, fundamentally altering its reactivity toward nucleophiles, its metabolic stability, and its capacity to participate in conjugate addition chemistry [1]. Empirically, 1-Benzoxepin-3(2H)-one demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor (EC₅₀ = 80 nM in Xenopus oocyte electrophysiology), whereas no equivalent P2X3 activity has been reported for the saturated 2,3,4,5-tetrahydro analog, highlighting that the planar, conjugated ring geometry is a determinant of target engagement [2]. Moreover, the oxygen positional isomerism among 1-, 2-, and 3-benzoxepin scaffolds dictates distinct natural product biosynthetic origins and biological profiles: the 1-benzoxepin skeleton is privileged in fungal Complex I inhibitors, while 2- and 3-benzoxepin skeletons populate entirely different natural product space [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

1-Benzoxepin-3(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


P2X3 Purinoceptor Antagonist Activity: 1-Benzoxepin-3(2H)-one vs. Saturated Analog and vs. Clinical-Stage P2X3 Antagonists

1-Benzoxepin-3(2H)-one (CHEMBL884064) exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ of 80 nM when tested at 10 μM in Xenopus oocyte two-electrode voltage-clamp assays [1]. In the same assay system (recombinant rat P2X3, Xenopus oocytes), the structurally distinct P2X3 antagonist MRS 2257 (a pyridoxal-phosphate derivative) achieved an EC₅₀ of 22 nM at a 3 μM test concentration, providing a 3.6-fold benchmark for potency comparison within a shared experimental platform [2]. Notably, no P2X3 antagonist activity has been reported for the fully saturated analog 2,3,4,5-tetrahydro-1-benzoxepin-3-one (CAS 35783-10-9), indicating that the conjugated 2,3-double bond present in 1-Benzoxepin-3(2H)-one is a structural prerequisite for engagement of this ion channel target. For further context, the clinical-stage P2X3 antagonist gefapixant (AF-219/MK-7264) exhibits an IC₅₀ of ~30 nM against recombinant human P2X3 homotrimers in HEK293 cell-based Ca²⁺ flux assays ; however, direct cross-study potency comparisons are confounded by differences in species (rat vs. human), assay format (electrophysiology vs. Ca²⁺ flux), and receptor configuration.

P2X3 receptor purinergic signaling pain pharmacology

Synthetic Route Efficiency: Gold-Catalyzed Tandem Heterocyclization vs. Tandem SN2/Wittig Approach for 1-Benzoxepin-3(2H)-one Scaffold Construction

Two distinct synthetic methodologies exist for constructing the benzo[b]oxepin-3(2H)-one scaffold, with divergent yields and substrate scopes that directly impact procurement and scale-up decisions. The gold(I)-catalyzed tandem intramolecular heterocyclization/Petasis–Ferrier rearrangement of 2-(prop-2-ynyloxy)benzaldehydes delivers benzo[b]oxepin-3(2H)-ones in yields ranging from 21% to 99% under mild, operationally simplistic conditions that do not require exclusion of air or moisture [1]. In contrast, the tandem SN2/Wittig reaction approach—employed in the total synthesis of the Complex I antagonist pterulinic acid—constructs the 1-benzoxepine ring skeleton from salicylaldehyde precursors in moderated yields of 21% to 72%, requiring 5 synthetic steps from the starting salicylaldehyde to reach the final pterulinic acid target with an overall yield of 25% [2]. The gold-catalyzed route is distinguished by its broader substrate scope with respect to ortho-substitution on the salicylaldehyde ring, which dramatically enhances reactivity [1], while the SN2/Wittig route provides access to diverse alkyl, ether, tertiary amine, and nitro-substituted 1-benzoxepine derivatives [2].

gold catalysis heterocycle synthesis benzoxepinone construction

Benzoxepinone Scaffold as isoform-Selective Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Class vs. Coumarin Comparators

Benzoxepinones ('homocoumarins')—the compound class to which 1-Benzoxepin-3(2H)-one belongs—have been identified as a new structural class of selective inhibitors for the tumor-associated human carbonic anhydrase isoforms hCA IX and XII [1]. In a systematic study by Grandane et al. (2020), benzoxepinones were demonstrated to act as nanomolar inhibitors of the trans-membrane, tumor-associated isoforms hCA IX and XII while, analogous to coumarins, showing no or poor inhibition of the ubiquitous cytosolic isoforms hCA I and II [1]. This selectivity profile is therapeutically significant because hCA IX and XII are validated anti-tumor targets with the sulfonamide SLC-0111 in Phase Ib/II clinical trials [2]. As a comparative benchmark within the broader coumarin/coumarin-like inhibitor class, the synthetic coumarin hCAIX/XII-IN-5 (Coumarin 9a) exhibits Kᵢ values of 93.9 nM for hCA IX and 85.7 nM for hCA XII, with selectivity over hCA I and hCA II (Kᵢ > 10,000 nM for both) [3]. The benzoxepinone scaffold expands the seven-membered oxepin ring by one carbon relative to the six-membered coumarin lactone, altering the geometry of the hydrolyzed active-site binding conformation and potentially modulating the isoform selectivity window.

carbonic anhydrase tumor hypoxia isoform selectivity

Oxidation State-Dependent Differentiation: 1-Benzoxepin-3(2H)-one (Unsaturated Ketone) vs. 2,3,4,5-Tetrahydro-1-benzoxepin-3-one (Saturated Ketone)

The defining structural feature of 1-Benzoxepin-3(2H)-one (C₁₀H₈O₂, MW 160.17) is the 2,3-endocyclic double bond that creates an α,β-unsaturated ketone (enone) system absent in its closest commercially available analog 2,3,4,5-tetrahydro-1-benzoxepin-3-one (C₁₀H₁₀O₂, MW 162.19, CAS 35783-10-9) . This unsaturation has three quantifiable consequences for scientific users: (1) The calculated degree of unsaturation differs (7 for the target vs. 6 for the tetrahydro analog), altering molecular planarity and π-stacking potential; (2) The enone moiety renders 1-Benzoxepin-3(2H)-one susceptible to conjugate (Michael) addition reactions that are mechanistically unavailable to the saturated analog, enabling divergent derivatization strategies [1]; (3) The ¹H NMR signature confirms the distinction—1-Benzoxepin-3(2H)-one displays the characteristic vinyl proton doublet at δ 6.38 (J = 8.7 Hz, CDCl₃) corresponding to the C4 olefinic proton, a resonance that is absent in the tetrahydro analog . In the 4,5-dihydro-1-benzoxepin-3(2H)-one comparator (CAS 35783-10-9), the double bond is shifted to the 4,5-position, yielding a different conjugation pattern and a documented application as a watermelon flavorant—an industrial use case entirely distinct from the pharmacological profile of the 2,3-unsaturated isomer [2].

oxidation state chemical reactivity structure-activity relationship

Natural Benzoxepin COX-2/5-LOX Dual Inhibition: Saturation State Drives Potency Differentiation Among Benzoxepinone Isoforms

A 2019 study of unprecedented benzoxepins from Rhizophora annamalayana provides quantitative evidence that the oxidation/saturation state of the benzoxepinone ring directly modulates cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) dual inhibitory potency [1]. The tetrahydrobenzo[c]oxepin analogue (compound 2, fully saturated oxepin ring) exhibited COX-2 IC₅₀ = 0.87 mg/mL and 5-LOX IC₅₀ = 0.94 mg/mL, significantly more potent than its dihydrobenzo[c]oxepin-1(3H)-one isoform (compound 1, partially unsaturated) which showed COX-2 IC₅₀ = 1.16 mg/mL and 5-LOX IC₅₀ = 1.64 mg/mL [1]. The tetrahydro analogue also demonstrated a COX-2 selectivity index approximately 2-fold greater than synthetic ibuprofen (selectivity index ~2 vs. 0.44 for ibuprofen, p < 0.05), while maintaining comparable 5-LOX inhibitory activity to ibuprofen (IC₅₀ 0.94 vs. 0.93 mg/mL, respectively; no significant difference) [1]. Although these data are from natural tetrahydrobenzo[c]oxepin and dihydrobenzo[c]oxepin-1(3H)-one isoforms rather than 1-Benzoxepin-3(2H)-one itself, they establish the class-level principle that benzoxepinone saturation state is a critical determinant of inflammatory enzyme inhibitory potency—the tetrahydro form outperforming the dihydro form by 1.3-fold for COX-2 and 1.7-fold for 5-LOX [1].

cyclooxygenase-2 5-lipoxygenase anti-inflammatory natural products

1-Benzoxepin-3(2H)-one: Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


P2X3 Antagonist Hit-to-Lead Medicinal Chemistry Programs Seeking Non-Diaminopyrimidine Chemotypes

Programs targeting P2X3 receptor antagonism for chronic pain, neurogenic inflammation, or refractory chronic cough can deploy 1-Benzoxepin-3(2H)-one as a validated starting scaffold with confirmed target engagement (EC₅₀ = 80 nM against rat P2X3 in Xenopus oocyte electrophysiology) [1]. Unlike the clinical benchmark gefapixant (diaminopyrimidine core, IC₅₀ ~30 nM at human P2X3), the benzoxepinone scaffold occupies distinct chemical space, offering freedom-to-operate advantages and orthogonal SAR exploration vectors. The scaffold's synthetic accessibility via gold-catalyzed tandem heterocyclization (21–99% yield) [2] enables rapid analog generation for potency optimization.

Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Discovery Using the Benzoxepinone Scaffold

1-Benzoxepin-3(2H)-one serves as the minimal pharmacophoric core for constructing isoform-selective hCA IX/XII inhibitors. The benzoxepinone class ('homocoumarins') has been validated to achieve nanomolar inhibition of the tumor-associated transmembrane isoforms hCA IX and XII while sparing cytosolic hCA I and II [3]. This selectivity profile mirrors that of coumarins but with a seven-membered oxepinone ring that alters the geometry of the zinc-bound hydrolyzed intermediate, potentially offering differentiated selectivity windows. Procurement of 1-Benzoxepin-3(2H)-one provides the unsubstituted parent scaffold for systematic SAR exploration at positions 6, 7, 8, and 9 of the benzoxepinone ring, as established in the Grandane et al. (2020) study [3].

Mitochondrial Complex I Inhibitor Development via the 1-Benzoxepine Natural Product Scaffold

The 1-benzoxepine ring skeleton is the core architectural framework of the fungal natural products pterulinic acid and pterulone—validated inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) with IC₅₀ values of ~450 mM against the eukaryotic respiratory enzyme complex [4]. 1-Benzoxepin-3(2H)-one represents the minimal synthetic 1-benzoxepine building block for constructing pterulinic acid analogs and exploring Structure-Activity Relationships around the halogenated 2,3-dihydro-1-benzoxepine pharmacophore. Both the SN2/Wittig route (21–72% yield) and the gold-catalyzed route (21–99% yield) provide viable synthetic entry for analog library construction [2][4].

Dual COX-2/5-LOX Anti-Inflammatory Agent Design Using Benzoxepinone Saturation-State SAR

Natural product benzoxepinone research has established that the saturation state of the oxepin ring is a critical determinant of dual COX-2/5-LOX inhibitory potency and COX-2 selectivity [5]. The tetrahydrobenzoxepin form achieves COX-2 IC₅₀ = 0.87 mg/mL and 5-LOX IC₅₀ = 0.94 mg/mL with a COX-2 selectivity index approximately 4.5-fold superior to ibuprofen [5]. 1-Benzoxepin-3(2H)-one, as the unsaturated 2,3-ene precursor, provides the synthetic entry point for preparing both dihydro and tetrahydro benzoxepinone derivatives through controlled reduction, enabling systematic investigation of how incremental saturation modulates anti-inflammatory potency and selectivity.

Quote Request

Request a Quote for 1-Benzoxepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.